Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate
Description
Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate is a brominated piperidine derivative widely used as a synthetic intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C₁₀H₁₉BrNO₂, with a molecular weight of 264.16 g/mol . The compound features a tert-butyl carbamate (Boc) group at the 1-position of the piperidine ring and a 2-bromoethyl substituent at the 3-position. The bromoethyl group serves as a versatile handle for further functionalization via nucleophilic substitution or cross-coupling reactions. Its CAS number is 210564-54-8, though discrepancies exist in older sources (e.g., lists a different CAS, likely due to mislabeling) .
Properties
IUPAC Name |
tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWFLHHXMSGSSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611236 | |
| Record name | tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210564-54-8 | |
| Record name | tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with appropriate safety and purity controls to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Oxidation: It can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted piperidine derivatives.
Reduction: Reduced piperidine compounds.
Oxidation: Oxidized piperidine derivatives.
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate serves as an important building block in the synthesis of more complex organic molecules. It undergoes several types of reactions:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction : It can be reduced to form corresponding piperidine derivatives.
- Oxidation : The compound can also undergo oxidation to introduce functional groups.
These reactions facilitate the development of various pharmaceuticals and specialty chemicals.
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications, particularly in:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation. For example, structural modifications have shown enhanced cytotoxicity against cancer cell lines like FaDu hypopharyngeal tumor cells. Some analogs have demonstrated better efficacy compared to established chemotherapeutics such as bleomycin.
| Study Focus | Findings |
|---|---|
| Anticancer Properties | Induces apoptosis through kinase inhibition |
| Comparative Efficacy | Better efficacy than bleomycin |
- Cholinesterase Inhibition : The compound shows promise as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in treating neurodegenerative diseases like Alzheimer's. Enhanced cholinesterase inhibition could potentially improve cognitive functions by increasing acetylcholine levels in the brain.
| Activity | Research Findings |
|---|---|
| Cholinesterase Inhibition | Enhances acetylcholine levels; potential cognitive improvement |
| Comparison with Traditional Inhibitors | Lower IC50 values than galantamine |
The unique structure of this compound contributes to its biological activity:
- Structure-Activity Relationship (SAR) : Understanding how different structural features affect biological activity is crucial for optimizing drug design. The piperidine ring is essential for interaction with biological targets, while the bromo substitution may enhance lipophilicity and cellular uptake.
| Structural Feature | Biological Activity Impact |
|---|---|
| Piperidine Ring | Essential for target interaction |
| Bromine Substitution | Enhances lipophilicity |
| Tert-butyl Group | Contributes to stability |
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate involves its role as an intermediate in chemical reactions. It acts as a building block for the synthesis of more complex molecules. The bromine atom in the compound is a key reactive site, allowing for various nucleophilic substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate can be categorized based on substituent position, chain length, and functional groups. Below is a detailed comparison:
Positional Isomers
- tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate (CAS 169457-73-2)
- Similarity Score : 0.89
- Key Differences : The bromoethyl group is at the 4-position instead of 3. Positional isomerism affects steric accessibility and electronic distribution, influencing reactivity in substitution reactions. For example, the 4-substituted derivative may exhibit lower steric hindrance in axial reactions compared to the 3-substituted analog.
Chain Length Variants
- tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate (CAS 1363383-33-8) Similarity Score: 0.98 Key Differences: The bromoalkyl chain is extended by one carbon (propyl vs. ethyl). This increases molecular weight (278.20 g/mol) and lipophilicity (logP ~2.8 vs.
tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate (CAS 142355-81-5)
Functional Group Variants
- tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 146667-84-7) Molecular Formula: C₁₀H₁₉NO₃ Key Differences: The bromine atom is replaced by a hydroxyl group.
- tert-Butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate (CAS 1426066-82-1) Molecular Formula: C₁₂H₂₀BrNO₃ Key Differences: The bromoethyl group is replaced by a bromoacetyl moiety. The acetyl group introduces electrophilicity at the carbonyl carbon, enabling conjugation with nucleophiles (e.g., thiols in cysteine-targeting drugs) .
Heterocyclic Analogs
- tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8) Molecular Formula: C₁₀H₁₈BrNO₂ Key Differences: The piperidine ring is replaced by a smaller azetidine (4-membered ring).
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including anticancer properties, cholinesterase inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H20BrN O2
- Molecular Weight : 277.20 g/mol
- CAS Number : Not specifically listed, but related compounds can be found under similar identifiers.
The presence of a piperidine ring is significant as it plays a crucial role in the pharmacological activities of many derivatives.
1. Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising anticancer properties.
- Mechanism : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival. For instance, structural modifications in piperidine derivatives have been shown to enhance their cytotoxicity against various cancer cell lines, such as FaDu hypopharyngeal tumor cells .
- Case Studies : In comparative studies, certain analogs demonstrated better efficacy than established chemotherapeutics like bleomycin. These findings suggest that the compound's unique structure allows for improved interactions with biological targets involved in tumor growth and metastasis .
2. Cholinesterase Inhibition
Another area of interest is the compound's potential as an inhibitor of cholinesterase enzymes (AChE and BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's.
- Activity : Preliminary data suggest that this compound may inhibit these enzymes effectively, thereby enhancing acetylcholine levels in the brain and potentially improving cognitive functions .
- Research Findings : Studies have shown that structural modifications to piperidine compounds can lead to enhanced cholinesterase inhibition. For instance, compounds with similar piperidine structures exhibited IC50 values significantly lower than those of traditional inhibitors like galantamine .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
| Structural Feature | Biological Activity Impact |
|---|---|
| Piperidine ring | Essential for interaction with biological targets |
| Bromine substitution | May enhance lipophilicity and cellular uptake |
| Tert-butyl group | Contributes to overall stability and solubility |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate, and what reaction conditions are critical for success?
The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes alkylation of a piperidine precursor with a bromoethyl group under basic conditions. For example, tert-butyl-protected piperidine intermediates can react with 1,2-dibromoethane in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) to introduce the bromoethyl moiety. Optimization of reaction time and stoichiometry is crucial to minimize side reactions such as over-alkylation .
Q. What safety protocols are essential when handling this compound in the laboratory?
Key precautions include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Respiratory protection: Use fume hoods or N95 masks if airborne particles are generated.
- Emergency measures: Immediate access to eye wash stations and safety showers. Avoid incompatible materials like strong acids or oxidizers, which may trigger hazardous reactions .
Q. How is the purity of this compound typically assessed?
Analytical techniques include:
- Chromatography: HPLC or GC with UV/vis detection to quantify impurities.
- Spectroscopy: ¹H/¹³C NMR to confirm structural integrity, particularly the presence of the bromoethyl group (δ ~3.5–4.0 ppm for CH₂Br).
- Mass spectrometry (MS): High-resolution MS to verify molecular weight (C₁₂H₂₂BrNO₂, ~308.21 g/mol) .
Advanced Research Questions
Q. How can researchers mitigate competing side reactions (e.g., elimination or polymerization) during the synthesis of this compound?
- Solvent selection: Use anhydrous DMF or acetonitrile to stabilize intermediates and reduce hydrolysis.
- Temperature control: Maintain reactions below 100°C to prevent thermal degradation of the bromoethyl group.
- Catalytic additives: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency. Post-reaction quenching with aqueous NH₄Cl can neutralize excess base and minimize decomposition .
Q. What strategies are effective for resolving contradictory stability data of this compound under varying storage conditions?
- Controlled stability studies: Store samples under inert atmospheres (N₂/Ar) at –20°C and monitor degradation via periodic NMR or LC-MS.
- Degradation pathway analysis: Identify byproducts (e.g., tert-butyl piperidine-1-carboxylate from debromination) to infer instability mechanisms.
- Hygroscopicity testing: Use Karl Fischer titration to assess moisture sensitivity, as hydrolysis of the bromoethyl group may accelerate decomposition .
Q. How can computational methods complement experimental data in predicting the reactivity of this compound in nucleophilic substitution reactions?
- DFT calculations: Model transition states to predict regioselectivity in SN2 reactions (e.g., substitution at the bromoethyl carbon).
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity.
- Solvent effect simulations: COSMO-RS models can optimize solvent choices for reactions involving polar intermediates .
Q. What methodologies are recommended for assessing the toxicity profile of this compound when limited experimental data exist?
- Read-across approaches: Compare structural analogs (e.g., bromoethyl-containing piperidines) with known toxicity data.
- In vitro assays: Use HepG2 or HEK293 cell lines to measure cytotoxicity (IC₅₀) and genotoxicity (Comet assay).
- QSAR modeling: Leverage quantitative structure-activity relationship models to predict acute oral toxicity (e.g., LD₅₀) .
Methodological Notes
- Crystallography: For structural confirmation, single-crystal X-ray diffraction using SHELX software is recommended. SHELXL refinement can resolve disorder in the bromoethyl group .
- Scale-up challenges: Pilot-scale synthesis requires solvent recovery systems (e.g., rotary evaporation under reduced pressure) and hazard mitigation for exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
